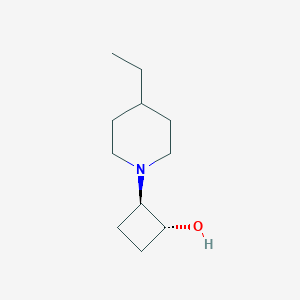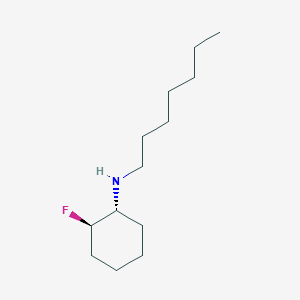![molecular formula C7H15NO2 B1485608 trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol CAS No. 2159212-91-4](/img/structure/B1485608.png)
trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol
Vue d'ensemble
Description
Trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol (THPC) is an organic compound with a cyclobutane ring structure. It is a derivative of cyclobutanol, a class of compounds found in nature. THPC is a versatile compound with a wide range of applications in science and industry. It has been used as a surfactant in cosmetics, as an intermediate in the synthesis of pharmaceuticals, and in the production of polymers. It is also used as a starting material in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol is not fully understood. However, it is believed to act as a surfactant, reducing the surface tension of aqueous solutions and allowing molecules to move more freely. It has also been suggested that trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol may act as an inhibitor of certain enzymes, although this has yet to be confirmed.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol are not well understood. However, it has been suggested that trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol may act as an antioxidant, reducing the production of reactive oxygen species in the body. It has also been suggested that trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol may have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
Trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol is a relatively safe compound and can be used in laboratory experiments without posing a risk to human health. It is also relatively inexpensive and easy to obtain. However, it is volatile and can be difficult to handle. Its low solubility in water can also limit its use in certain experiments.
Orientations Futures
1. Further research into the mechanism of action of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol and its potential therapeutic applications.
2. Development of new methods for the synthesis of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol from renewable resources.
3. Investigation of the effects of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol on other biochemical and physiological processes.
4. Exploration of the potential uses of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol in the food and cosmetics industries.
5. Research into the environmental impact of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol and its potential toxicity.
6. Development of new methods for the detection and quantification of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol.
7. Investigation of the potential use of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol as a delivery system for drugs and other therapeutic agents.
8. Exploration of the potential applications of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol in the field of nanotechnology.
9. Investigation of the potential use of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol as a surfactant in industrial processes.
10. Development of new methods for the synthesis of derivatives of trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol.
Applications De Recherche Scientifique
Trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol has been used in a variety of scientific research applications. It has been used as a model compound in the study of the structure and function of proteins, as well as in the study of enzyme-catalyzed reactions. It has also been used to study the mechanism of action of various drugs, as well as to study the pharmacokinetics of drugs.
Propriétés
IUPAC Name |
(1R,2R)-2-(3-hydroxypropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-1-4-8-6-2-3-7(6)10/h6-10H,1-5H2/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWIBPXQWUMDEY-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3-Hydroxypropyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)

![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)
![trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485530.png)
![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![2-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485534.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)
amino}cyclobutan-1-ol](/img/structure/B1485537.png)


![(1R,2R)-2-fluoro-N-[(oxan-4-yl)methyl]cyclopentan-1-amine](/img/structure/B1485547.png)
![2-(Pyridin-2-yl)-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B1485548.png)